4-(3-Aminobenzoyl)piperazin-2-one

Medicinal Chemistry Fragment-Based Drug Discovery Isomerism

4-(3-Aminobenzoyl)piperazin-2-one (CAS 926215-20-5) is a synthetic, small-molecule heterocyclic compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol. It features a piperazin-2-one core linked to an aminobenzoyl group at the 3- (meta) position of the phenyl ring.

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
CAS No. 926215-20-5
Cat. No. B3038884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Aminobenzoyl)piperazin-2-one
CAS926215-20-5
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)C(=O)C2=CC(=CC=C2)N
InChIInChI=1S/C11H13N3O2/c12-9-3-1-2-8(6-9)11(16)14-5-4-13-10(15)7-14/h1-3,6H,4-5,7,12H2,(H,13,15)
InChIKeyZCSSMKQLPZOTNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Aminobenzoyl)piperazin-2-one (CAS 926215-20-5): A Specialized meta-Substituted Building Block for Medicinal Chemistry


4-(3-Aminobenzoyl)piperazin-2-one (CAS 926215-20-5) is a synthetic, small-molecule heterocyclic compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol . It features a piperazin-2-one core linked to an aminobenzoyl group at the 3- (meta) position of the phenyl ring . The piperazin-2-one core is recognized as a privileged scaffold in medicinal chemistry, capable of binding to diverse biological targets, making it a valuable starting point for drug discovery . The compound's utility is defined by its specific substitution pattern, which distinguishes it from its ortho- and para-substituted isomers and is a key consideration for researchers developing targeted chemical libraries.

Why In-Class Piperazinones Cannot Substitute for 4-(3-Aminobenzoyl)piperazin-2-one (CAS 926215-20-5) in Structure-Focused Research


While the piperazin-2-one core is a common motif, the specific substitution pattern on the phenyl ring is a critical determinant of a molecule's overall shape, physicochemical properties, and biological activity. Simple substitution with a 2-aminobenzoyl (ortho) or 4-aminobenzoyl (para) isomer, or an unsubstituted benzoyl group, will not yield a molecule with identical properties [1]. The position of the amino group influences the molecule's hydrogen bonding capabilities, three-dimensional conformation, electronic distribution, and overall lipophilicity (LogP) . In applications such as fragment-based drug discovery or the construction of focused chemical libraries, where specific spatial and electronic features are required for target engagement, substituting this compound with a close analog can invalidate a synthesis route or alter a structure-activity relationship (SAR), rendering the resulting data non-comparable or misleading [2].

Quantitative Differentiation Guide for 4-(3-Aminobenzoyl)piperazin-2-one (CAS 926215-20-5)


Regioisomeric Differentiation: Meta-Substitution Confers Distinct Physicochemical Profile vs. Ortho and Para Analogs

The compound is the meta (3-) substituted isomer of aminobenzoyl piperazin-2-one. This distinguishes it from its ortho (2-) and para (4-) substituted analogs [1]. While direct comparative bioactivity data for all three isomers is not consolidated in primary literature, their fundamental physicochemical properties are known to differ. For instance, the meta-substitution pattern on the target compound results in a calculated partition coefficient (LogP) of -0.83 . The differing substitution positions also affect the number of hydrogen bond donors and acceptors, and the molecule's overall dipole moment and shape, which are critical for ligand-protein interactions [2].

Medicinal Chemistry Fragment-Based Drug Discovery Isomerism

Specifications and Analytical Quality Control: 95% Purity Standard with Batch-Specific Certification

Reputable vendors supply 4-(3-Aminobenzoyl)piperazin-2-one at a standard purity of 95% . This purity level is a critical specification for ensuring reproducibility in downstream applications, such as chemical synthesis or biological assays. Furthermore, certain vendors provide batch-specific analytical data, including NMR, HPLC, and GC reports, upon request . This is a verifiable point of differentiation from suppliers who may only offer a nominal purity without detailed certification, which is a significant procurement consideration for researchers requiring high confidence in their starting materials .

Chemical Synthesis Analytical Chemistry Quality Control

Privileged Scaffold Framework: Piperazin-2-one Core Confers Broad Applicability in Drug Discovery

The piperazin-2-one core is classified as a 'privileged scaffold' in medicinal chemistry, a framework known for its ability to bind to diverse biological targets . This is not a property unique to this compound but is a fundamental characteristic of its molecular class. By possessing this core, 4-(3-Aminobenzoyl)piperazin-2-one serves as a validated starting point for fragment-based drug discovery and the design of new ligands, differentiating it from molecules without a known privileged scaffold . The meta-aminobenzoyl moiety further adds a vector for functionalization and diversification, enhancing its utility beyond the simple piperazin-2-one fragment .

Drug Discovery Medicinal Chemistry Fragment Library

Defined Research Applications for 4-(3-Aminobenzoyl)piperazin-2-one (CAS 926215-20-5)


Fragment-Based Drug Discovery (FBDD) and Chemical Library Design

As a derivative of a privileged scaffold, this compound is ideally suited for inclusion in fragment libraries used for screening against biological targets. Its specific meta-substitution pattern offers a unique vector for fragment growing or linking strategies .

Synthesis of Regioisomerically Pure Target Molecules

This compound serves as a critical building block for synthesizing complex molecules where the precise 3D orientation of the aminobenzoyl group is essential for activity. Using this specific isomer ensures the final product's regioisomeric purity, which is a fundamental requirement for structure-activity relationship (SAR) studies and clinical candidate development .

Development of Protein-Protein Interaction (PPI) Inhibitors

The piperazinone scaffold is used in the design of non-peptidic α-helical mimetics, a class of molecules that can inhibit protein-protein interactions [1]. The 4-(3-aminobenzoyl) derivative can act as a conformationally constrained building block to project functional groups into key interaction sites.

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